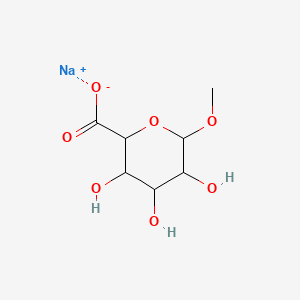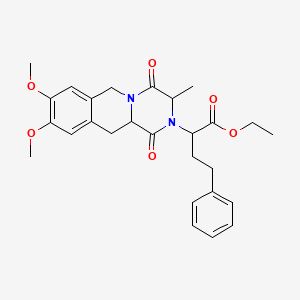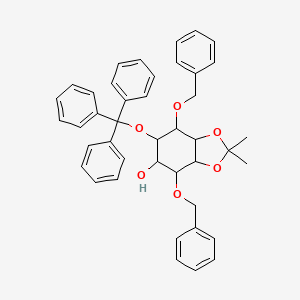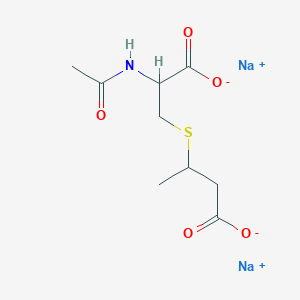![molecular formula C24H38N6O9S3 B12289496 Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(3-aminopropionicAcid)](/img/structure/B12289496.png)
Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(3-aminopropionicAcid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(3-aminopropionicAcid): is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes biotinylamidoethyl, dithiomethylenemalonic acid, and bis(3-aminopropionic acid) moieties. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(3-aminopropionicAcid) involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of biotinylamidoethyl, followed by the introduction of dithiomethylenemalonic acid and bis(3-aminopropionic acid) groups. Common reagents used in these reactions include biotin, ethylamine, malonic acid derivatives, and thiol-containing compounds. The reactions are often carried out under controlled temperatures and pH conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Purification steps such as crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(3-aminopropionicAcid) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as amides, thiols, and carboxylic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(3-aminopropionicAcid) is utilized in the study of enzyme mechanisms and protein interactions. Its biotinyl group allows for easy attachment to proteins and other biomolecules, facilitating their detection and analysis.
Medicine: In medicine, this compound has potential applications in drug delivery and diagnostics. Its ability to bind to specific proteins makes it useful in targeted therapies and imaging techniques.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(3-aminopropionicAcid) involves its interaction with specific molecular targets. The biotinyl group binds to biotin-binding proteins, while the dithiomethylenemalonic acid and bis(3-aminopropionic acid) groups interact with other biomolecules. These interactions can modulate enzyme activity, protein-protein interactions, and cellular signaling pathways.
Comparison with Similar Compounds
Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(2-aminopropionicAcid): Similar structure but with a different amino acid.
Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(4-aminobutyricAcid): Contains a different amino acid with a longer carbon chain.
Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(3-aminopropionicAcid) Derivatives: Various derivatives with modifications to the biotinyl or dithiomethylenemalonic acid groups.
Uniqueness: Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(3-aminopropionicAcid) is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable in a wide range of scientific and industrial applications.
Properties
Molecular Formula |
C24H38N6O9S3 |
|---|---|
Molecular Weight |
650.8 g/mol |
IUPAC Name |
3-[[3-(2-carboxyethylamino)-3-oxo-2-[3-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyldisulfanyl]propanoylamino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C24H38N6O9S3/c31-16(4-2-1-3-15-20-14(13-40-15)28-24(39)30-20)25-10-12-42-41-11-7-17(32)29-21(22(37)26-8-5-18(33)34)23(38)27-9-6-19(35)36/h14-15,20-21H,1-13H2,(H,25,31)(H,26,37)(H,27,38)(H,29,32)(H,33,34)(H,35,36)(H2,28,30,39) |
InChI Key |
OXQIHBJKAUHXPU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSCCC(=O)NC(C(=O)NCCC(=O)O)C(=O)NCCC(=O)O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(1R,2R)-1-Ethyl-2-methyl-3-(methylamino)propyl]phenyl beta-D-Glucopyranosiduronic Acid](/img/structure/B12289425.png)
![[8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-7-methyl-3-methylidene-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12289429.png)


![(S)-5'-S-[4-Methoxy-4-oxo-3-[(trifluoroacetyl)amino]butyl]-5'-thioadenosine](/img/structure/B12289445.png)

![9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene](/img/structure/B12289463.png)
![Benzyl 2-(acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-YL-4-O-[beta-D-galactopyranosyl]-alpha-D-glucopyranoside](/img/structure/B12289476.png)
![N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12289477.png)


![3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylic Acid](/img/structure/B12289486.png)
![(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate](/img/structure/B12289491.png)
